11-Hydroxyundecanoic acid

Vue d'ensemble

Description

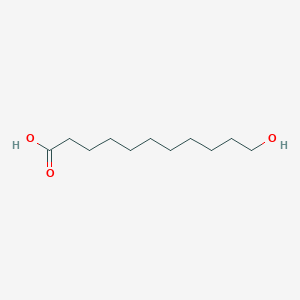

11-Hydroxyundecanoic acid is a medium-chain omega-hydroxy fatty acid with the molecular formula HO(CH₂)₁₀CO₂H. It is characterized by the presence of a hydroxyl group at the terminal carbon of the undecanoic acid chain. This compound is a white solid that is slightly soluble in water but more soluble in organic solvents and alcohols .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 11-Hydroxyundecanoic acid can be synthesized through various methods:

From 10-undecenoic acid: This involves the hydroxylation of 10-undecenoic acid.

From undecylenic acid and hydrobromic acid: This method involves the addition of hydrobromic acid to undecylenic acid, followed by hydrolysis.

From methyl 11-bromoundecanoate: This involves the hydrolysis of methyl 11-bromoundecanoate.

From ricinoleic acid (12-hydroxyoleic acid): This method involves the biotransformation of ricinoleic acid using recombinant Escherichia coli cells expressing specific enzymes

Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the above synthetic routes, with a focus on optimizing yield and purity. The use of biotransformation methods is particularly advantageous due to the mild reaction conditions and high specificity .

Analyse Des Réactions Chimiques

Oxidation Reactions

11-Hydroxyundecanoic acid can undergo several oxidation reactions to yield different products, particularly 1,11-undecanedioic acid. Notable methods include:

-

Periodic Acid Oxidation : This method utilizes periodic acid (H5IO6) in conjunction with chromium trioxide (CrO3) to oxidize this compound effectively. The reaction occurs under mild conditions, yielding 1,11-undecanedioic acid in high yields (up to 95%) when optimized conditions are employed (wet acetonitrile at room temperature) .

-

Sodium Hypochlorite Oxidation : Another efficient method involves treating this compound with sodium hypochlorite (NaOCl) in the presence of a catalyst like TEMPO. This reaction also yields 1,11-undecanedioic acid with high efficiency (up to 94% yield) .

-

Green Chemistry Approaches : Recent studies have explored environmentally friendly oxidation methods using catalysts like 2-iodobenzoic acid and co-oxidants such as Oxone, demonstrating the potential for sustainable chemical processes .

Reduction Reactions

Reduction of the carbonyl groups in derivatives of this compound can be achieved using various reducing agents:

-

Catalytic Hydrogenation : The hydrogenation of esters derived from this compound can be performed using Raney nickel under hydrogen atmosphere, facilitating the formation of alcohols or hydrocarbons .

Polymerization Reactions

Enzyme-catalyzed polymerization of this compound has been investigated for producing polyesters:

-

Condensation Polymerization : Utilizing lipases such as those from Candida cylindracea, researchers have successfully polymerized this compound to form high molecular weight polyesters (up to 35,000 Da). This process involves oligomer formation followed by condensation to generate larger polymer chains .

Applications De Recherche Scientifique

Biocatalysis and Synthesis

Chemoenzymatic Synthesis

11-Hydroxyundecanoic acid can be synthesized using a chemoenzymatic approach, which involves the biotransformation of ricinoleic acid. This process utilizes recombinant Escherichia coli expressing specific enzymes to facilitate the conversion of ricinoleic acid into this compound. The study demonstrated that high cell density cultures could achieve significant product concentrations and yields, indicating the efficiency of this method for producing fatty acids from renewable biomass .

Chemical Derivatization

The compound serves as a precursor for various chemical derivatives. For instance, it can be transformed into 1,11-undecanedioic acid through oxidation reactions using periodic acid and chromium trioxide, achieving yields up to 95% under optimized conditions. This transformation highlights its utility in synthesizing dicarboxylic acids, which are valuable in industrial applications .

Therapeutic Applications

Antifungal Properties

Research has indicated that derivatives of this compound exhibit antifungal activity. Specifically, (Z)-11-hydroxyundec-9-enoic acid, a related compound, has shown effectiveness against rice blight fungus. This suggests potential applications in agricultural biotechnology for developing antifungal agents derived from fatty acids .

Industrial Applications

Surfactants and Emulsifiers

Due to its amphiphilic nature, this compound can be utilized in formulating surfactants and emulsifiers for various industrial applications. These compounds are essential in cosmetics, food products, and pharmaceuticals for stabilizing emulsions and enhancing product performance .

Research Insights and Case Studies

A comprehensive review of the literature reveals diverse applications of this compound across various fields:

Mécanisme D'action

11-Hydroxyundecanoic acid can be compared with other similar compounds, such as:

12-Hydroxydodecanoic acid: Similar structure but with a longer carbon chain.

10-Hydroxydecanoic acid: Similar structure but with a shorter carbon chain.

9-Hydroxynonanoic acid: Similar structure but with an even shorter carbon chain.

Uniqueness: this compound is unique due to its specific chain length and the position of the hydroxyl group, which confer distinct chemical and physical properties .

Comparaison Avec Des Composés Similaires

- 12-Hydroxydodecanoic acid

- 10-Hydroxydecanoic acid

- 9-Hydroxynonanoic acid

- 11-Aminoundecanoic acid

- 11-Phosphonoundecanoic acid

Activité Biologique

11-Hydroxyundecanoic acid (11-HUA) is a fatty acid derivative with significant biological activity and potential applications in various fields, including biochemistry, pharmacology, and materials science. This article focuses on the synthesis, biological properties, and applications of 11-HUA, supported by relevant research findings and data.

Synthesis of this compound

The synthesis of 11-HUA has been achieved through various methods, including enzymatic and chemo-enzymatic approaches. A notable method involves the biotransformation of ricinoleic acid using recombinant Escherichia coli expressing specific enzymes:

- Enzymes Used :

- Alcohol dehydrogenase (ADH) from Micrococcus luteus

- Baeyer–Villiger monooxygenase (BVMO) from Pseudomonas putida KT2440

This method allows for the conversion of ricinoleic acid into 11-HUA with a high molar yield. The overall molar yield of related products can reach up to 55% , demonstrating the efficiency of this synthetic route .

Antimicrobial Properties

Research indicates that 11-HUA exhibits antimicrobial activity. In a study assessing the efficacy of various fatty acids against bacterial strains, 11-HUA showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. This suggests its potential use as a natural preservative or antimicrobial agent in food and pharmaceutical industries.

Anti-inflammatory Effects

11-HUA has also been examined for its anti-inflammatory properties. Studies have shown that it can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This property may be beneficial in developing treatments for inflammatory diseases.

Neuroprotective Activity

Recent investigations have highlighted the neuroprotective effects of 11-HUA. It serves as a precursor for synthesizing redox-active compounds that can protect mitochondrial function. This activity is particularly relevant in the context of neurodegenerative diseases, where mitochondrial dysfunction plays a crucial role .

Applications in Polymer Chemistry

This compound is not only biologically active but also has applications in polymer chemistry. It can undergo enzyme-catalyzed condensation polymerization to form polyesters with high molecular weights. For instance, using lipase from Candida cylindracea, researchers achieved molecular weights up to 35,000 through optimized conditions . This process is significant for developing biodegradable materials.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a university evaluated the antimicrobial properties of 11-HUA against various pathogens. The results indicated that:

- Inhibition Zone : The average inhibition zone diameter against Staphylococcus aureus was 15 mm , while against E. coli, it was 12 mm .

- Minimum Inhibitory Concentration (MIC) : The MIC for S. aureus was determined to be 0.5 mg/mL .

These findings support the potential use of 11-HUA as an effective antimicrobial agent in clinical settings.

Case Study 2: Neuroprotective Effects

In another study focusing on neuroprotection, scientists administered 11-HUA to neuronal cell cultures subjected to oxidative stress. The results showed:

- Cell Viability : A 30% increase in cell viability compared to untreated controls.

- Reduction in Reactive Oxygen Species (ROS) : A significant decrease in ROS levels was observed, indicating reduced oxidative stress.

These outcomes suggest that 11-HUA could be a candidate for therapeutic development in neurodegenerative diseases.

Summary of Research Findings

| Property | Findings |

|---|---|

| Antimicrobial | Effective against Staphylococcus aureus and Bacillus subtilis |

| Anti-inflammatory | Modulates cytokine production |

| Neuroprotective | Increases cell viability under oxidative stress |

| Polymer Chemistry | High molecular weight polyesters synthesized via lipase |

Propriétés

IUPAC Name |

11-hydroxyundecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O3/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h12H,1-10H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNRCBASNXNXUQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCO)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40190136 | |

| Record name | 11-Hydroxyundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3669-80-5 | |

| Record name | 11-Hydroxyundecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3669-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Hydroxyundecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003669805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Hydroxyundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-hydroxyundecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.848 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 11-HYDROXYUNDECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SD6J9LX2XK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of 11-Hydroxyundecanoic acid in materials science?

A1: this compound demonstrates significant potential in creating luminescent multilayered thin films. The compound can be used to functionalize the surface of quantum dots (QDs), such as Cadmium Selenide (CdSe) QDs, enhancing their stability and luminescence in solution []. The reactive hydroxyl group of this compound enables its participation in carbamate bond formation with diisocyanate-bearing molecules. This characteristic facilitates the layer-by-layer assembly of thin films comprising photoluminescent CdSe nanoparticles interconnected by long organic chains []. This fabrication method allows for precise control over film thickness and results in stable and highly luminescent multilayered films, making them promising for optical, electronic, and sensing applications [].

Q2: How can this compound be synthesized from renewable sources?

A2: this compound can be synthesized from ricinoleic acid, a natural fatty acid found in castor oil []. This chemoenzymatic process involves a two-step biotransformation of ricinoleic acid into an ester intermediate. First, recombinant Escherichia coli cells expressing an alcohol dehydrogenase from Micrococcus luteus and a Baeyer–Villiger monooxygenase from Pseudomonas putida KT2440 are employed []. This biotransformation converts ricinoleic acid to 12-ketooleic acid and subsequently to the desired ester. Following the biotransformation, chemical reduction of the carbon-carbon double bond and hydrolysis of the ester bond yield heptanoic acid and this compound []. This method offers a sustainable alternative to traditional chemical synthesis, utilizing renewable resources and enzymatic processes.

Q3: Can this compound be further chemically modified for broader applications?

A3: Yes, this compound can be readily converted to other valuable compounds, expanding its potential applications. One example is its transformation into 1,11-undecanedioic acid, a significant monomer in polymer chemistry, under relatively mild reaction conditions []. This versatility in chemical modification highlights the potential of this compound as a platform chemical for synthesizing various derivatives with tailored properties for specific applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.